molecular formula C14H12ClNO3 B3023727 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine CAS No. 122628-37-9

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine

Cat. No.: B3023727
CAS No.: 122628-37-9
M. Wt: 277.7 g/mol
InChI Key: NGRJERYHBQEPJG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a benzoyl group that is further substituted with two methoxy groups

Preparation Methods

The synthesis of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy groups on the benzoyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine can be compared with other similar compounds such as:

    2-Chloro-5-(3,4-dimethoxyphenyl)pyridine: Similar structure but lacks the carbonyl group in the benzoyl moiety.

    2-Chloro-5-(3,4-dimethoxybenzyl)pyridine: Similar structure but has a benzyl group instead of a benzoyl group.

    2-Chloro-5-(3,4-dimethoxybenzoyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-11-5-3-9(7-12(11)19-2)14(17)10-4-6-13(15)16-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJERYHBQEPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 200 ml of tetrahydrofuran were added metallic magnesium (5.35 g) and 4-bromoveratrole (47.8 g), and the mixture was heated for 3 hours under reflux to prepare a 3,4-dimethoxyphenyl magnesium bromide solution. This solution was added, while stirring, dropwise at temperatures ranging from -50° C. to -60° C. to a solution of 6-chloronicotinic acid chloride (21.2 g) in tetrahydrofuran (200 ml) (the time required for the addition: one hour). The resultant mixture was stirred at the same temperature for 2 hours and 40 minutes, and there was then added 2N hydrochloric acid (100 ml). Precipitating crystals were collected by filtration, washed with water and dried to afford 2-chloro-5-(3,4-dimethoxybenzoyl)pyridine (22.5 g), m.p. 158° to 159° C.
Name
3,4-dimethoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
5.35 g
Type
reactant
Reaction Step Five
Quantity
47.8 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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